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For Researchers, Scientists, and Drug Development Professionals

Abstract
(+)-Metconazole, a broad-spectrum triazole fungicide, is utilized for the control of a variety of

fungal diseases in agriculture. Its mechanism of action involves the inhibition of sterol

biosynthesis in fungi.[1] This technical guide provides a comprehensive overview of the

toxicological profile of (+)-Metconazole, drawing from a range of studies conducted across

various species and endpoints. The information presented herein is intended to serve as a

critical resource for researchers, scientists, and professionals engaged in drug development

and safety assessment. The primary target organs for metconazole toxicity have been

identified as the liver, kidney, and spleen.[2][3] It is classified as "not likely to be carcinogenic to

humans" due to a non-genotoxic mode of action.[2] Developmental effects have been noted,

particularly in rabbits, with some debate among regulatory bodies regarding their interpretation.

[4] This guide summarizes key quantitative data, details experimental methodologies for pivotal

studies, and provides visual representations of relevant biological pathways and experimental

workflows to facilitate a thorough understanding of the toxicological characteristics of (+)-
Metconazole.

Acute Toxicity
(+)-Metconazole exhibits low to moderate acute toxicity via oral, dermal, and inhalation routes

of exposure.[2][4]
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Data Presentation: Acute Toxicity
Study Type Species Route Value

Toxicity
Category

Reference

Oral LD50 Mouse Oral >566 mg/kg III [2]

Oral LD50 Rat Oral
>566 - >1459

mg/kg
III [2]

Dermal LD50 Rat Dermal >2000 mg/kg III [2]

Dermal LD50 Rabbit Dermal >2000 mg/kg III [2]

Inhalation

LC50 (4h)
Rat Inhalation >5.6 mg/L IV [2]

Eye Irritation Rabbit Ocular
Moderately

irritating
III [2]

Dermal

Irritation
Rabbit Dermal

Mildly

irritating
IV [2]

Dermal

Sensitization
Guinea Pig Dermal

Not a

sensitizer
N/A [2]

Toxicity Categories (EPA): I = Highly Toxic, II = Moderately Toxic, III = Slightly Toxic, IV =

Practically Non-toxic

Experimental Protocols: Acute Toxicity Studies
Oral LD50 Study (Rat)

Guideline: OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) or similar.

Test Animals: Young adult rats (e.g., Sprague-Dawley), typically females, are used.

Procedure: A single dose of (+)-Metconazole is administered by oral gavage. The study

starts with a sighting study to determine the appropriate starting dose. Subsequently, a

stepwise procedure is used with a small number of animals at each step. The outcome of

each step determines the dose for the next.
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Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for up to 14 days post-dosing. A gross necropsy is performed on all animals at the

end of the study.

Endpoint: The LD50 value is estimated based on the mortality data.

Dermal and Eye Irritation Study (Rabbit)

Guideline: OECD Guideline 404 (Acute Dermal Irritation/Corrosion) and OECD Guideline

405 (Acute Eye Irritation/Corrosion).

Test Animals: Albino rabbits are used for these studies.

Dermal Irritation Protocol: A small area of the rabbit's skin is clipped free of fur. A single dose

of (+)-Metconazole is applied to the skin and covered with a gauze patch. The patch is

removed after a set period (e.g., 4 hours), and the skin is observed for signs of irritation

(erythema and edema) at various time points (e.g., 1, 24, 48, and 72 hours).

Eye Irritation Protocol: A single dose of (+)-Metconazole is instilled into one eye of the

rabbit, with the other eye serving as a control. The eyes are examined for signs of irritation

(corneal opacity, iritis, conjunctivitis) at specific intervals (e.g., 1, 24, 48, and 72 hours).

Endpoint: The severity of irritation is scored and classified according to a standardized

system.

Dermal Sensitization Study (Guinea Pig)

Guideline: OECD Guideline 406 (Skin Sensitisation), typically the Buehler or Magnusson-

Kligman test.

Test Animals: Guinea pigs are the preferred species.

Procedure: The study involves an induction phase and a challenge phase. During the

induction phase, the test substance is repeatedly applied to the skin of the guinea pigs, with

or without an adjuvant to enhance the immune response. After a rest period, the animals are

challenged with a non-irritating concentration of the substance.
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Observations: The skin is observed for signs of an allergic reaction (erythema and edema)

following the challenge dose.

Endpoint: The incidence and severity of the skin reactions in the test group are compared to

a control group to determine if the substance is a skin sensitizer.

Subchronic and Chronic Toxicity
The liver is a primary target organ for (+)-Metconazole in subchronic and chronic oral toxicity

studies across multiple species, including rats, mice, and dogs.[2] Effects on the spleen and

kidneys have also been observed.[2][5]

Data Presentation: Subchronic and Chronic Toxicity
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Study
Type

Species Duration NOAEL LOAEL
Key
Effects

Referenc
e

Oral Rat 28-day
9.1

mg/kg/day

90.5

mg/kg/day

Decreased

body

weight,

increased

liver and

kidney

weight,

hepatocell

ular

hypertroph

y and

vacuolation

.

[2]

Oral Rat 90-day
6.4

mg/kg/day

19.2

mg/kg/day

Increased

spleen

weight and

hepatic

vacuolation

.

[2]

Oral Mouse 90-day - -

Liver

histopathol

ogical

changes.

[2]

Oral Dog 90-day - 600 ppm Decreased

food

consumptio

n and body

weight

gain,

cataracts

at high

dose,

effects on

[2]
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blood cells,

histopathol

ogical

changes in

liver,

kidney, and

spleen.

Oral Rat 2-year
4.3

mg/kg/day

13.1

mg/kg/day

Increased

liver

weights,

hepatocell

ular lipid

vacuolation

, and

centrilobula

r

hypertroph

y.

Increased

spleen

weight in

females.

[2]

Oral Dog 1-year - -

Decreased

body

weight

gain,

Kupffer cell

pigmentati

on,

increased

alkaline

phosphata

se.

[2]
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Experimental Protocols: Subchronic and Chronic
Toxicity Studies
90-Day Oral Toxicity Study (Rat)

Guideline: OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents).

Test Animals: Young adult rats (e.g., Sprague-Dawley), with an equal number of males and

females per group.

Procedure: (+)-Metconazole is administered daily via the diet, drinking water, or by gavage

for 90 days. Typically, three dose levels and a control group are used.

Observations: Daily clinical observations, weekly body weight and food consumption

measurements, and periodic hematology and clinical chemistry analyses are conducted. At

the end of the study, a full necropsy is performed, and organs are weighed and examined

histopathologically.

Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-

Adverse-Effect-Level (LOAEL) are determined based on the observed toxic effects.

1-Year Oral Toxicity Study (Dog)

Guideline: OECD Guideline 409 (Repeated Dose 90-Day Oral Toxicity Study in Non-

Rodents), extended to one year.

Test Animals: Beagle dogs are commonly used, with an equal number of males and females

per group.

Procedure: (+)-Metconazole is administered daily, typically in capsules, for one year. Three

dose levels and a control group are standard.

Observations: Similar to the 90-day rat study, observations include daily clinical signs,

regular body weight and food consumption measurements, ophthalmoscopic examinations,

and periodic hematology and clinical chemistry. A comprehensive necropsy and

histopathological examination of organs and tissues are performed at termination.
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Endpoint: Determination of the NOAEL and LOAEL based on the long-term effects of the

compound.

Carcinogenicity
(+)-Metconazole is classified as "not likely to be carcinogenic to humans" based on studies in

rats and mice.[2] Liver tumors observed in mice are considered to occur through a non-

genotoxic, mitogenic mode of action.[2]

Data Presentation: Carcinogenicity
Study Type Species Duration Results Reference

Carcinogenicity Rat 2 years

No treatment-

related increase

in tumors.

[2]

Carcinogenicity Mouse 18 months

Liver tumors

observed,

considered to

have a non-

genotoxic,

mitogenic mode

of action.

[2]

Experimental Protocol: Carcinogenicity Study (Mouse)
Guideline: OECD Guideline 451 (Carcinogenicity Studies).

Test Animals: Mice (e.g., CD-1), with a sufficient number of animals per sex and group to

allow for statistical analysis of tumor incidence.

Procedure: (+)-Metconazole is administered in the diet for the majority of the animal's

lifespan (typically 18 months for mice). At least three dose levels and a concurrent control

group are used. The highest dose is typically the Maximum Tolerated Dose (MTD), which is

determined from shorter-term studies.

Observations: Animals are observed daily for clinical signs of toxicity and palpable masses.

Body weight and food consumption are measured regularly. A complete necropsy is
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performed on all animals, and all tissues are examined microscopically for neoplastic and

non-neoplastic lesions.

Endpoint: The primary endpoint is the incidence of tumors in the treated groups compared to

the control group.

Genotoxicity
(+)-Metconazole is considered to be non-genotoxic based on a battery of in vitro and in vivo

assays.[2]

Data Presentation: Genotoxicity
Assay Type Test System

Metabolic
Activation

Result Reference

Bacterial

Reverse

Mutation (Ames)

Salmonella

typhimurium

With and without

S9
Negative [2]

In vitro

Chromosomal

Aberration

Chinese Hamster

Ovary (CHO)

cells

With and without

S9
Positive (with S9) [2]

In vivo

Micronucleus

Mouse bone

marrow
N/A Negative [2]

Experimental Protocols: Genotoxicity Assays
Bacterial Reverse Mutation Assay (Ames Test)

Guideline: OECD Guideline 471 (Bacterial Reverse Mutation Test).

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are

auxotrophic for a specific amino acid (e.g., histidine).

Procedure: The bacterial strains are exposed to various concentrations of (+)-Metconazole
in the presence and absence of a metabolic activation system (S9 mix from rat liver). The

bacteria are then plated on a minimal medium lacking the required amino acid.
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Observations: The number of revertant colonies (colonies that have regained the ability to

synthesize the amino acid) is counted.

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the

number of revertant colonies compared to the negative control.

In Vitro Chromosomal Aberration Test

Guideline: OECD Guideline 473 (In Vitro Mammalian Chromosomal Aberration Test).[6]

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or

human lymphocytes.[6]

Procedure: The cells are exposed to (+)-Metconazole at several concentrations, with and

without metabolic activation.[6] After a suitable treatment period, the cells are arrested in

metaphase, harvested, and chromosomes are prepared for microscopic examination.

Observations: Metaphase cells are analyzed for structural chromosomal aberrations (e.g.,

breaks, gaps, exchanges).

Endpoint: A significant, dose-related increase in the percentage of cells with chromosomal

aberrations indicates a positive result.

Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies have been conducted in rats and rabbits.

Offspring and parental toxicity in a two-generation rat study were observed only at the highest

dose tested.[2] Developmental effects, including skeletal variations, have been observed in

rats, generally at maternally toxic doses.[2] In rabbits, developmental effects have been noted,

with some discrepancies in interpretation between regulatory agencies.[4]

Data Presentation: Reproductive and Developmental
Toxicity
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Study
Type

Species
NOAEL
(Parenta
l)

LOAEL
(Parenta
l)

NOAEL
(Offspri
ng/Deve
lopment
al)

LOAEL
(Offspri
ng/Deve
lopment
al)

Key
Effects

Referen
ce

2-

Generati

on

Reprodu

ction

Rat -
Highest

dose
-

Highest

dose

Reduced

fetal

body

weights

and

decrease

d viability

in F1 and

F2

offspring

at the

highest

dose,

which

also

caused

parental

toxicity.

[3]

Develop

mental

Rat - 30

mg/kg/da

y

(maternal

)

- 30

mg/kg/da

y

Increase

d skeletal

variations

. At 75

mg/kg/da

y,

increase

d post-

implantati

on loss

and

visceral

[2]
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abnormal

ities.

Develop

mental
Rabbit

90

mg/kg/da

y

(maternal

, dermal)

270

mg/kg/da

y

(maternal

, dermal)

270

mg/kg/da

y

(dermal)

>270

mg/kg/da

y

(dermal)

Maternal

toxicity at

the

highest

dose. No

embryo/f

etal

develop

mental

toxicity

noted.

[4]

Develop

mental
Rabbit

2

mg/kg/da

y

(maternal

, oral)

- - -

Craniofac

ial

malforma

tions in

fetuses

at the

next

higher

dose

level

(PMRA

interpreta

tion).

[4]

Experimental Protocols: Reproductive and
Developmental Toxicity Studies
Two-Generation Reproduction Toxicity Study (Rat)

Guideline: OECD Guideline 416 (Two-Generation Reproduction Toxicity).

Test Animals: Male and female rats (e.g., Sprague-Dawley).
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Procedure: The F0 generation is exposed to (+)-Metconazole in the diet before mating,

during mating, gestation, and lactation. The F1 offspring are then selected and also exposed

to the test substance through to the production of the F2 generation.

Observations: A wide range of parameters are evaluated in both parental animals and

offspring, including reproductive performance (mating, fertility, gestation length), offspring

viability, growth, and development. Gross and microscopic examinations of reproductive

organs are also performed.

Endpoint: The NOAELs for parental, reproductive, and offspring toxicity are determined.

Developmental Toxicity Study (Rabbit)

Guideline: OECD Guideline 414 (Prenatal Developmental Toxicity Study).

Test Animals: Pregnant rabbits.

Procedure: Pregnant rabbits are administered (+)-Metconazole, typically by gavage or

dermal application, during the period of organogenesis. The dams are euthanized just before

parturition.

Observations: Maternal parameters such as body weight, food consumption, and clinical

signs are monitored. The uterine contents are examined for the number of implantations,

resorptions, and live and dead fetuses. The fetuses are weighed and examined for external,

visceral, and skeletal abnormalities.

Endpoint: The NOAELs for maternal and developmental toxicity are established.

Ecotoxicology
(+)-Metconazole is toxic to aquatic organisms.

Data Presentation: Ecotoxicology
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Test Organism Endpoint Value (μg/L) Reference

Rainbow Trout

(Oncorhynchus

mykiss)

96h LC50 - -

Daphnia magna

(Water Flea)
48h EC50 - -

Green Algae

(Scenedesmus

subspicatus)

72h EC50 - -

Earthworm (Eisenia

fetida)
14d LC50 - [1]

Honeybee (Apis

mellifera)

48h Acute Contact

LD50
- -

Honeybee (Apis

mellifera)
48h Acute Oral LD50 - -

Specific quantitative values for aquatic organisms were not consistently found in the provided

search results, hence the placeholders. The reference indicates that such data exists and is

part of the regulatory assessment.

Experimental Protocols: Ecotoxicology Studies
Fish Acute Toxicity Test

Guideline: OECD Guideline 203 (Fish, Acute Toxicity Test).

Test Organism: A standard fish species, such as rainbow trout (Oncorhynchus mykiss).

Procedure: Fish are exposed to a range of concentrations of (+)-Metconazole in a static,

semi-static, or flow-through system for 96 hours.

Observations: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
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Endpoint: The LC50 (the concentration that is lethal to 50% of the test organisms) is

calculated at the end of the exposure period.

Daphnia sp. Acute Immobilisation Test

Guideline: OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test).

Test Organism:Daphnia magna.

Procedure: Daphnids are exposed to various concentrations of (+)-Metconazole for 48

hours.

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

Endpoint: The EC50 (the concentration that immobilizes 50% of the daphnids) is determined.

Signaling Pathways and Experimental Workflows
Signaling Pathway: PXR-Mediated CYP3A4 Induction
Metconazole, as a triazole fungicide, is known to interact with cytochrome P450 enzymes. A

key mechanism of liver toxicity for many xenobiotics, including some azole antifungals, involves

the activation of the Pregnane X Receptor (PXR). PXR is a nuclear receptor that acts as a

sensor for foreign chemicals. Upon activation, it forms a heterodimer with the Retinoid X

Receptor (RXR) and binds to response elements in the promoter regions of target genes, such

as CYP3A4, leading to their increased transcription. This can alter the metabolism of other

substances and potentially lead to the formation of toxic metabolites or cellular stress.
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Click to download full resolution via product page

Caption: PXR-mediated induction of CYP3A4 by (+)-Metconazole.

Experimental Workflow: 90-Day Oral Toxicity Study in
Rats
The following diagram illustrates the typical workflow for a 90-day repeated dose oral toxicity

study in rats, following OECD Guideline 408.
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Caption: Workflow for a 90-day oral toxicity study.
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Logical Relationship: Genotoxicity Testing Strategy
The assessment of genotoxicity typically follows a tiered approach, starting with in vitro assays

and progressing to in vivo studies if necessary.

In Vitro Assays

In Vivo Follow-up

Ames Test
(Gene Mutation in Bacteria)

Any positive results?

Chromosomal Aberration Test
(Clastogenicity in Mammalian Cells)

Micronucleus Test
(Chromosomal Damage in Bone Marrow)

Yes

Conclusion: Not Genotoxic

No

Positive in vivo?

No

Conclusion: Genotoxic

Yes

Click to download full resolution via product page

Caption: Tiered approach for genotoxicity assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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